molecular formula C20H21FN4O2 B2491366 N-(1-amino-2-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1h-indazole-3-carboxamide CAS No. 2365471-64-1

N-(1-amino-2-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1h-indazole-3-carboxamide

Cat. No.: B2491366
CAS No.: 2365471-64-1
M. Wt: 368.4 g/mol
InChI Key: SGXRGVNSKNQWSC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of AB-FUBINACA isomer 2 involves several steps, including the introduction of the fluorine atom at the desired position on the benzyl ring. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

AB-FUBINACA isomer 2 undergoes various chemical reactions, including:

Mechanism of Action

AB-FUBINACA isomer 2 exerts its effects by binding to the central cannabinoid receptor 1 (CB1) with high affinity. This binding activates the receptor, leading to the modulation of various signaling pathways involved in pain perception, mood regulation, and other physiological processes. The activation of CB1 receptors by AB-FUBINACA isomer 2 results in the inhibition of neurotransmitter release, leading to its psychoactive effects .

Comparison with Similar Compounds

AB-FUBINACA isomer 2 is structurally similar to other synthetic cannabinoids such as AB-FUBINACA, AB-PINACA, and JWH-018. it is unique due to the specific position of the fluorine atom on the benzyl ring, which affects its binding affinity and potency. The following are some similar compounds:

These structural differences result in variations in their pharmacological profiles and effects on the central nervous system.

Properties

IUPAC Name

N-(1-amino-2-methyl-1-oxobutan-2-yl)-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2/c1-3-20(2,19(22)27)23-18(26)17-15-6-4-5-7-16(15)25(24-17)12-13-8-10-14(21)11-9-13/h4-11H,3,12H2,1-2H3,(H2,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXRGVNSKNQWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345229
Record name N-[1-(Aminocarbonyl)-1-methylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2365471-64-1
Record name N-[1-(Aminocarbonyl)-1-methylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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